ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate
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Overview
Description
Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its quinoline core structure, which is substituted with a benzylamino group at the 4-position, a chlorine atom at the 8-position, and an ethyl ester group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzylamino group and the ethyl ester group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Formation of Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable quinoline derivative.
Esterification: The ethyl ester group is typically introduced through esterification reactions, where the carboxylic acid group of the quinoline derivative reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. This may involve the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the quinoline core or the benzylamino group, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylamino group may yield N-oxides, while substitution of the chlorine atom can result in various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Interacting with DNA/RNA: It can intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which also have a quinoline core, but differ in their substituents and biological activities.
Benzylamino Derivatives: Compounds with a benzylamino group, such as benzylamine, which have different core structures and applications.
Chloroquinoline Derivatives: Compounds like 8-chloroquinoline, which share the chloroquinoline core but differ in other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1251562-19-2 |
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Molecular Formula |
C19H17ClN2O3 |
Molecular Weight |
356.81 |
IUPAC Name |
ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)15-17(21-11-12-7-4-3-5-8-12)13-9-6-10-14(20)16(13)22-18(15)23/h3-10H,2,11H2,1H3,(H2,21,22,23) |
InChI Key |
CVRBNGKFGHUREB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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